N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxin, pyridazin, and pyridin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and pyridazin intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include halogenated precursors, thiols, and amides. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazin and pyridin rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide: can be compared with other compounds containing benzodioxin, pyridazin, or pyridin moieties.
Disilanes: Organosilicon compounds with unique electronic properties.
Aryl Halides: Compounds used in complex synthesis.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C19H16N4O3S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H16N4O3S/c24-18(21-13-4-6-16-17(11-13)26-10-9-25-16)12-27-19-7-5-15(22-23-19)14-3-1-2-8-20-14/h1-8,11H,9-10,12H2,(H,21,24) |
InChI Key |
QRKAYPDARVEMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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